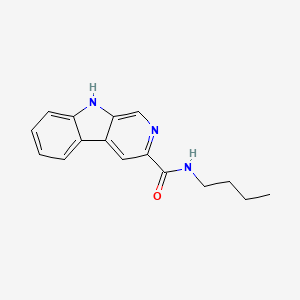
N-Butyl-9H-beta-carboline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-9H-beta-carboline-3-carboxamide is a synthetic organic compound belonging to the beta-carboline class of alkaloids. Beta-carbolines are known for their diverse biological activities, including neuroprotective, antiparasitic, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of parasitic infections such as leishmaniasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-9H-beta-carboline-3-carboxamide typically involves the reaction of beta-carboline-3-carboxylic acid with butylamine under specific conditions. The process can be summarized as follows:
Starting Material: Beta-carboline-3-carboxylic acid.
Reagent: Butylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent (e.g., dichloromethane).
Procedure: The beta-carboline-3-carboxylic acid is dissolved in the solvent, followed by the addition of DCC and DMAP. Butylamine is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-Butyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other beta-carboline derivatives with diverse biological activities.
作用機序
The mechanism of action of N-Butyl-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
N-Butyl-9H-beta-carboline-3-carboxamide can be compared with other beta-carboline derivatives to highlight its uniqueness:
特性
| 78538-83-7 | |
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC名 |
N-butyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-2-3-8-17-16(20)14-9-12-11-6-4-5-7-13(11)19-15(12)10-18-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,20) |
InChIキー |
YFEBMDGSJWRKGH-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
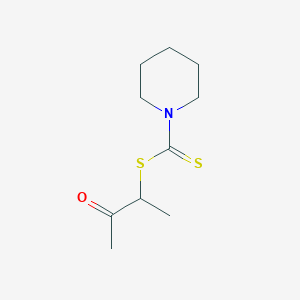
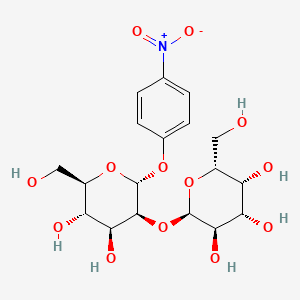
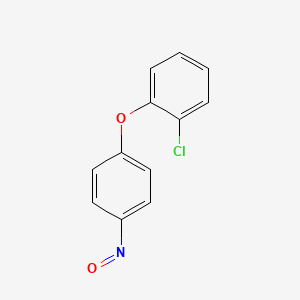
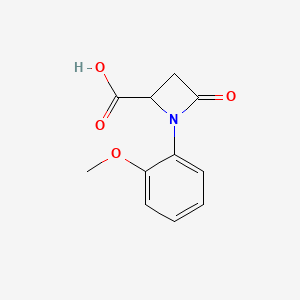

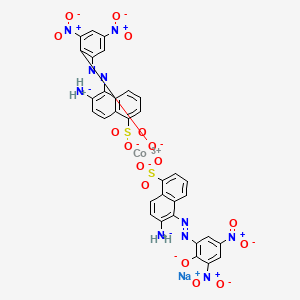
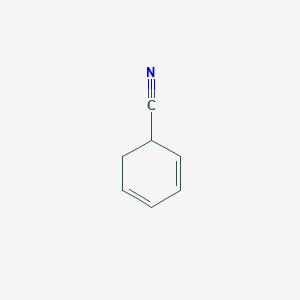
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
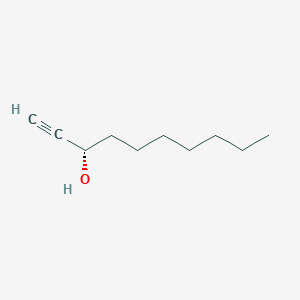
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
